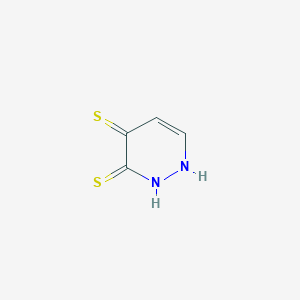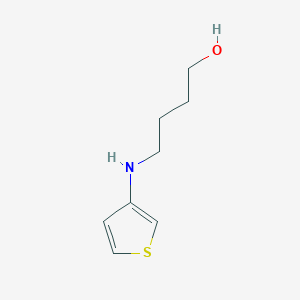![molecular formula C37H24N2O B14137769 Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
Bis[4-(9H-carbazol-9-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(9H-carbazol-9-yl)phenyl]methanone: is an organic compound with the molecular formula C36H24N2O. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound features two carbazole units attached to a central biphenyl structure, which contributes to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(9H-carbazol-9-yl)phenyl]methanone typically involves the Ullmann reaction or the Buchwald-Hartwig coupling reaction. These methods are used to form the C-N bonds between the carbazole units and the biphenyl core.
-
Ullmann Reaction:
Reagents: Copper catalyst, carbazole, and biphenyl halide.
Conditions: High temperature, inert atmosphere.
Procedure: The carbazole and biphenyl halide are reacted in the presence of a copper catalyst under an inert atmosphere at elevated temperatures to form the desired product.
-
Buchwald-Hartwig Coupling:
Reagents: Palladium catalyst, carbazole, and biphenyl halide.
Conditions: Moderate temperature, inert atmosphere.
Procedure: The carbazole and biphenyl halide are reacted in the presence of a palladium catalyst and a suitable ligand under an inert atmosphere to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: Bis[4-(9H-carbazol-9-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Bis[4-(9H-carbazol-9-yl)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic solar cells, and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of Bis[4-(9H-carbazol-9-yl)phenyl]methanone in optoelectronic devices involves its ability to transport charge and emit light. The carbazole units facilitate hole transport, while the biphenyl core provides a rigid framework that enhances the compound’s electronic properties. In OLEDs, the compound acts as a host material, transferring energy to dopant molecules, which then emit light.
類似化合物との比較
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
- 4,4’-Dicarbazole-1,1’-biphenyl
Comparison:
- Uniqueness: Bis[4-(9H-carbazol-9-yl)phenyl]methanone is unique due to the presence of a ketone group, which can influence its electronic properties and reactivity compared to other similar compounds that lack this functional group.
- Applications: While similar compounds are also used in OLEDs and other optoelectronic devices, this compound offers distinct advantages in terms of stability and efficiency due to its unique structure.
特性
分子式 |
C37H24N2O |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
bis(4-carbazol-9-ylphenyl)methanone |
InChI |
InChI=1S/C37H24N2O/c40-37(25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38)26-19-23-28(24-20-26)39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39/h1-24H |
InChIキー |
ZZMKXHRMEOFJOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




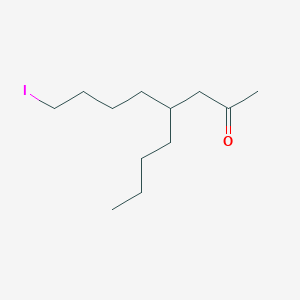
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
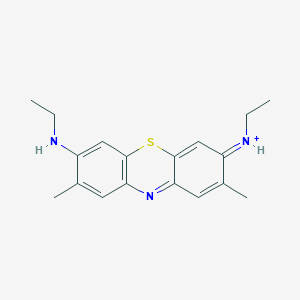
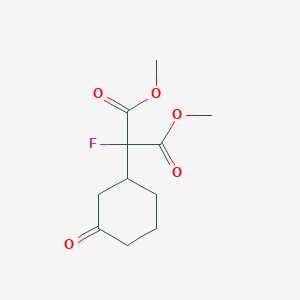
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
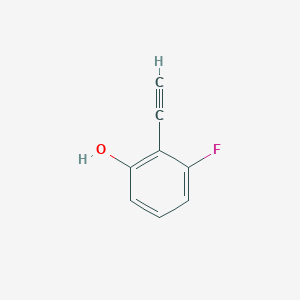
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
